molecular formula C9H21N3O6 B8057638 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol

Cat. No.: B8057638
M. Wt: 267.28 g/mol
InChI Key: MUUHPGMACVGMRY-UHFFFAOYSA-N
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Description

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol is a triazine derivative with three nitrogen atoms in its structure. It is known for its stability and versatility in various applications, including as a stabilizer and in flame-retardant materials. The compound is also recognized for its water durability and ability to form hydrogen bonds, making it useful in a range of chemical processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol can be synthesized through the reaction of cyanuric acid with ethylene oxide. The process involves dissolving cyanuric acid in a solvent such as dimethylformamide and then reacting it with ethylene oxide under controlled temperature and pressure conditions. The reaction typically occurs at temperatures ranging from 100°C to 180°C and pressures up to 2 MPa .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through distillation and filtration to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted triazine derivatives, which can be further utilized in different applications such as catalysts and stabilizers .

Scientific Research Applications

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol has a wide range of scientific research applications:

    Chemistry: Used as a stabilizer in polymer chemistry and as a catalyst in organic synthesis.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of flame-retardant materials, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol involves its ability to form hydrogen bonds and interact with various molecular targets. The compound’s hydroxyl groups enable it to form stable complexes with other molecules, enhancing its effectiveness as a stabilizer and catalyst. The triazine ring structure also contributes to its stability and reactivity in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol is unique due to its specific combination of hydroxyl groups and triazine ring structure, which provides enhanced stability and reactivity. This makes it particularly useful in applications requiring high durability and resistance to environmental factors .

Properties

IUPAC Name

1,3,5-tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O6/c13-4-1-10-7(16)11(2-5-14)9(18)12(3-6-15)8(10)17/h7-9,13-18H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUUHPGMACVGMRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CO)N1C(N(C(N(C1O)CCO)O)CCO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Reactant of Route 3
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Reactant of Route 4
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Reactant of Route 5
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol
Reactant of Route 6
1,3,5-Tris(2-hydroxyethyl)-1,3,5-triazinane-2,4,6-triol

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